molecular formula C20H18O4 B1247909 Bauhinoxepin A

Bauhinoxepin A

Cat. No. B1247909
M. Wt: 322.4 g/mol
InChI Key: BQFBLGBPUARBGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bauhinoxepin A is an organic heterotetracyclic compound that is 3H-chromeno[6,5-b][1]benzoxepine substituted by geminal methyl groups at position 3, a single methyl group at position 5 and hydroxy groups at positions 6 and 11. It is isolated from the roots of Bauhinia saccocalyx and exhibits antimycobacterial activity. It has a role as a metabolite and an antimycobacterial drug. It is a polyphenol, a cyclic ether and an organic heterotetracyclic compound.

Scientific Research Applications

Antimycobacterial Properties

Bauhinoxepin A, identified in the roots of Bauhinia saccocalyx, demonstrates significant antimycobacterial activities. Studies have shown that bauhinoxepins A and B exhibit minimum-inhibitory concentrations (MIC) of 6.25 and 12.5 µg/ml respectively against mycobacterial strains. These compounds, however, were found inactive against the malarial parasite and various human cell lines at a concentration of 20 µg/ml (Kittakoop et al., 2004).

Synthesis and Biological Activities

The total synthesis of related compound Bauhinoxepin J, which is known for its antimycobacterial, antimalarial, and tumor growth inhibitory activities, has been achieved. This synthesis involves coupling reactions of aromatic moieties and construction of a seven-membered dihydrooxepin ring, highlighting the potential of bauhinoxepin derivatives in medicinal chemistry (Narita et al., 2011).

Chemical and Synthesis Studies

Efforts to construct the dibenzo[b,f]oxepin ring system, a key component in bauhinoxepin derivatives, have been described. Techniques like DDQ-promoted oxidative dearomatization-cyclization have been used to synthesize these complex structures, which are important for the development of pharmacologically active compounds (Yoshida et al., 2010).

Potential Anticancer Properties

Compounds like bauhiniastatins, isolated from the same family as bauhinoxepin, have shown significant growth inhibition against human cancer cell lines, suggesting that bauhinoxepin derivatives may have potential applications in cancer treatment (Pettit et al., 2006).

properties

Product Name

Bauhinoxepin A

Molecular Formula

C20H18O4

Molecular Weight

322.4 g/mol

IUPAC Name

15,15,18-trimethyl-2,16-dioxatetracyclo[9.8.0.03,8.012,17]nonadeca-1(11),3,5,7,9,12(17),13,18-octaene-7,19-diol

InChI

InChI=1S/C20H18O4/c1-11-17(22)19-12(13-9-10-20(2,3)24-18(11)13)7-8-14-15(21)5-4-6-16(14)23-19/h4-10,21-22H,1-3H3

InChI Key

BQFBLGBPUARBGM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=CC3=C(C=CC=C3O2)O)C4=C1OC(C=C4)(C)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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